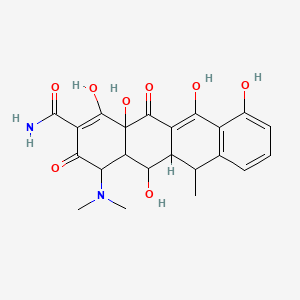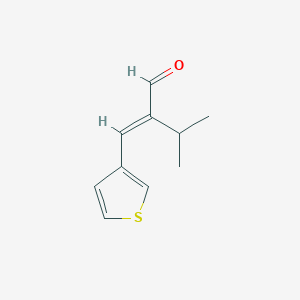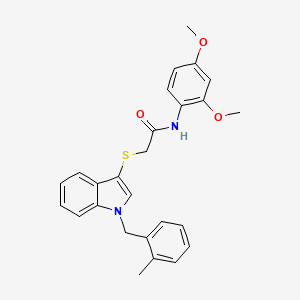![molecular formula C10H10F2O3 B2639398 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 2411274-52-5](/img/structure/B2639398.png)
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane” is an organic compound containing an oxirane (epoxide) group, a difluoromethoxy group, and a phenoxy group . The presence of these functional groups suggests that it could be involved in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the three-membered cyclic ether (oxirane), the aromatic ring (phenoxy), and the difluoromethoxy group . The presence of fluorine atoms could potentially influence the compound’s reactivity and physical properties due to their high electronegativity.Chemical Reactions Analysis
The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or under acidic or basic conditions . The difluoromethoxy and phenoxy groups might also participate in various reactions depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar difluoromethoxy and phenoxy groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Dental Applications : Siloranes, which include compounds with oxirane functionality, are studied for their potential in creating dental composites with low shrinkage/stress. These siloranes demonstrate stability and insolubility in biological fluid simulants, making them suitable for use in the oral environment compared to conventional oxirane-functional monomers (Eick et al., 2006).
Catalytic Hydrogenation : The catalytic hydrogenation of oxirane compounds, including their methyl derivatives, in the presence of aluminium chloride catalysts, leads to the formation of ethanol and propan-1-ol. This study sheds light on the reaction mechanisms and variations in chemical parameters (Kuevi, Atohoun, & Mensah, 2012).
Polymer Synthesis : The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} involves ring-opening polymerization, indicating potential applications in polymer science and materials engineering (Li Zhan-xiong, 2012).
Chemical Synthesis : In chemical synthesis, oxiranes with carbonyl functional groups can undergo cyclodimerization to form 1,3-dioxolane rings, indicating their utility in synthesizing complex cyclic compounds (Kanoh, Nishimura, Naka, & Motoi, 2002).
Genetic and Biological Research : Studies on oxiranes and siloranes in mammalian cells in vitro revealed their potential to induce gene mutations and chromosomal aberrations, thus contributing to genetic and biological research (Schweikl, Schmalz, & Weinmann, 2004).
Chiral Resolution in Chemistry : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is used as a chiral resolution reagent for α-chiral amines, demonstrating its significance in the field of stereochemistry (Rodríguez-Escrich et al., 2005).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[3-(difluoromethoxy)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-8-3-1-2-7(4-8)13-5-9-6-14-9/h1-4,9-10H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYQGDUOPJDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-Bis[(3-chlorophenyl)methyl]oxamide](/img/structure/B2639317.png)
![Potassium (6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octan-1-yl)trifluoroborate](/img/structure/B2639321.png)
![[2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2639322.png)

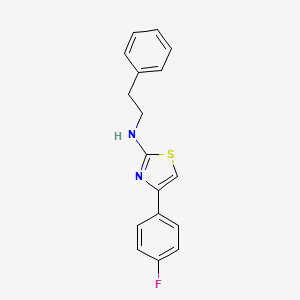
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
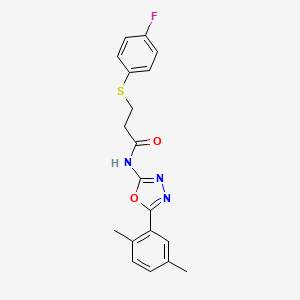
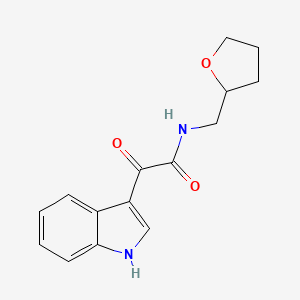
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
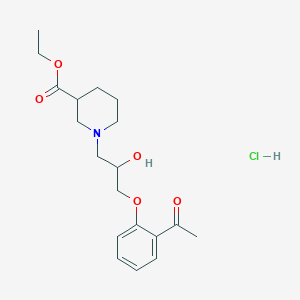
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
